molecular formula C7H6BrClO B583050 (2-Bromo-4-chlorophenyl)methanol CAS No. 143888-84-0

(2-Bromo-4-chlorophenyl)methanol

Cat. No. B583050
Key on ui cas rn: 143888-84-0
M. Wt: 221.478
InChI Key: LSBLTOOILFNPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868014B2

Procedure details

Add pyridinium chlorochromate (432 mg, 2 mmol) to a solution of 2-bromo-4-chlorobenzyl alcohol (200 mg, 0.9 mmol) in dichloromethane (4 mL). Stir the resulting mixture for 2 h. Add diethyl ether (4 mL) and stir for 20-min. Decant the diethyl ether solution. Wash the remaining solids with diethyl ether twice. Combine the diethyl ether solutions and concentrate. Chromatograph on silica gel, eluting with 20:80 to 1:1 ethyl acetate:dichloromethane to give 2-bromo-4-chlorobenzaldehyde as a white solid (167 mg, 85%).
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Br:12][C:13]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:14]=1[CH2:15][OH:16].C(OCC)C>ClCCl>[Br:12][C:13]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:14]=1[CH:15]=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
432 mg
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(CO)C=CC(=C1)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir the resulting mixture for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Decant the diethyl ether solution
WASH
Type
WASH
Details
Wash the remaining solids with diethyl ether twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
Chromatograph on silica gel, eluting with 20:80 to 1:1 ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.